

(R)-1-(4-Iodophenyl)ethanamine hydrochloride

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(4-Iodophenyl)ethanamine hydrochloride

Cat. No.: B577831

[Get Quote](#)

Technical Guide: (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

CAS Number: 1246649-06-8

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, characterization, and its role as a key intermediate in the development of bioactive molecules.

Physicochemical Properties

(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine salt with the following key properties:

Property	Value	Source
CAS Number	1246649-06-8	[1]
Molecular Formula	C ₈ H ₁₁ ClIN	[1]
Molecular Weight	283.54 g/mol	[1]
Appearance	Solid	-
Purity	Typically ≥98%	[1]
Storage	Store under an inert atmosphere (e.g., Argon) and protected from light.	[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is a critical step for its application in drug development. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of **(±)-1-(4-Iodophenyl)ethanamine**

A common and effective method for obtaining the desired (R)-enantiomer is through classical chiral resolution. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differing solubilities.[\[2\]](#)[\[3\]](#) Derivatives of tartaric acid are frequently employed for the resolution of racemic amines.[\[4\]](#)[\[5\]](#)

Materials:

- Racemic 1-(4-Iodophenyl)ethanamine
- (R,R)-Di-p-toluoyl-tartaric acid (DPTTA) or a similar chiral resolving agent
- Methanol or other suitable solvent
- Sodium hydroxide solution (e.g., 1 M)

- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (e.g., in isopropanol)
- Anhydrous sodium sulfate

Procedure:

- **Diastereomeric Salt Formation:**
 - Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent such as methanol.
 - In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., DPTTA) in the same solvent, heating gently if necessary.
 - Slowly add the resolving agent solution to the racemic amine solution with stirring.
 - Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
 - Collect the crystals by filtration and wash with a small amount of cold solvent.
- **Liberation of the Free Amine:**
 - Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M sodium hydroxide).
 - Stir the mixture until the solid has completely dissolved and the layers have separated.
 - Separate the organic layer, and extract the aqueous layer with the organic solvent.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the enantiomerically enriched free amine.
- **Formation of the Hydrochloride Salt:**
 - Dissolve the free amine in a suitable solvent like isopropanol.

- Slowly add a solution of hydrochloric acid in isopropanol with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**.

Logical Workflow for Chiral Resolution:

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of a racemic amine.

Characterization Data

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Technique	Expected Data
¹ H NMR	Signals corresponding to the aromatic protons of the iodophenyl group, the methine proton, and the methyl protons. The integration of these signals should be consistent with the structure.
¹³ C NMR	Resonances for the carbon atoms of the iodophenyl ring and the ethylamine side chain.
Mass Spectrometry	A molecular ion peak corresponding to the free amine or fragments consistent with the structure of the molecule.
Chiral HPLC	A single peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase.
Optical Rotation	A specific optical rotation value that confirms the (R)-configuration.

Role in Drug Design and Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is critical as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.^{[6][7][8]} **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** serves as a valuable starting material for introducing a specific stereocenter and a functionalizable iodophenyl group into a target molecule.

The iodophenyl moiety is particularly useful as it allows for further structural modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR) during the drug discovery process.

Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** itself are not extensively documented, its derivatives are designed to interact with specific biological targets. For instance, a hypothetical drug candidate synthesized from this building block might act as an inhibitor of a particular kinase involved in a disease-related signaling cascade.

[Click to download full resolution via product page](#)

Caption: Role of a chiral building block in drug discovery.

The use of enantiomerically pure building blocks like **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is crucial for developing drugs with improved specificity and reduced side effects.^{[6][7]} This technical guide provides a foundation for researchers to utilize this important chemical entity in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharma.researchfloor.org [pharma.researchfloor.org]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-1-(4-Iodophenyl)ethanamine hydrochloride CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577831#r-1-4-iodophenyl-ethanamine-hydrochloride-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com